

A Technical Guide to the Commercial Availability and Purity of Dibenzyl Oxalate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzyl oxalate (CAS No. 7579-36-4) is a key intermediate in organic synthesis, particularly valued in the pharmaceutical and fine chemical industries for its role in the formation of complex molecules. Its high purity is critical for these applications, ensuring the integrity and efficacy of the final products. This technical guide provides a comprehensive overview of the commercial availability of **dibenzyl oxalate**, typical purity levels, and detailed methodologies for its synthesis, purification, and analysis.

Commercial Availability and Purity

Dibenzyl oxalate is readily available from a variety of chemical suppliers, catering to both research and bulk manufacturing needs. Purity levels typically range from 97% to 99%, with the higher purities being essential for pharmaceutical applications where trace impurities can have significant impacts on drug safety and efficacy.

Below is a summary of representative commercial suppliers and the typical grades of **dibenzyl oxalate** they offer.



Supplier	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Available Quantities
MilliporeSigm a (formerly Sigma- Aldrich)	7579-36-4	C16H14O4	270.28	≥98%	25 g, 100 g
Fisher Scientific	7579-36-4	C16H14O4	270.28	≥98%	25 g, 100 g
Santa Cruz Biotechnolog y	7579-36-4	C16H14O4	270.28	-	1 g, 5 g
ChemicalBoo k	7579-36-4	C16H14O4	270.28	97%, 98%	Various
Chongqing Chemdad Co., Ltd.	7579-36-4	C16H14O4	270.28	97%, 98%	Inquire for details

Note: Availability and purity may vary. It is recommended to request a certificate of analysis for lot-specific data.

Synthesis and Purification

A common and efficient method for the synthesis of **dibenzyl oxalate** is the reaction of oxalyl chloride with benzyl alcohol in the presence of a base to neutralize the HCl byproduct.[1] The crude product is then typically purified by recrystallization.

Experimental Protocol: Synthesis of Dibenzyl Oxalate

Materials:

- · Oxalyl chloride
- Benzyl alcohol



- Triethylamine
- Anhydrous diethyl ether
- 95% Ethanol (for recrystallization)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzyl alcohol (2.0 molar equivalents) and triethylamine (3.0 molar equivalents) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
- · Cool the stirred solution in an ice bath.
- Slowly add oxalyl chloride (1.0 molar equivalent) dropwise to the cooled solution. Maintain the temperature below 10 °C during the addition.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
- Filter the reaction mixture to remove the triethylamine hydrochloride salt precipitate.
- Wash the filtrate with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to obtain the crude dibenzyl oxalate.

Experimental Protocol: Purification by Recrystallization

Materials:

- Crude dibenzyl oxalate
- 95% Ethanol

Procedure:



- Transfer the crude dibenzyl oxalate to an Erlenmeyer flask.
- Add a minimal amount of 95% ethanol and gently heat the mixture to boiling to dissolve the solid.
- If the solid does not fully dissolve, add small portions of hot ethanol until a clear solution is obtained.
- Allow the solution to cool slowly to room temperature.
- Further cool the flask in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration.
- Wash the crystals with a small amount of cold 95% ethanol.
- Dry the crystals in a vacuum oven.

Purity Analysis

The purity of **dibenzyl oxalate** is typically assessed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS). A melting point determination can also serve as a preliminary indicator of purity.

Hypothetical Experimental Protocol: HPLC-UV Purity Assay

This protocol is based on general methods for the analysis of similar aromatic esters and would require validation for **dibenzyl oxalate**.

Instrumentation and Conditions:



Parameter	Condition	
HPLC System	Standard HPLC with UV detector	
Column	C18 reverse-phase, 4.6 x 250 mm, 5 μm	
Mobile Phase	Acetonitrile:Water (70:30 v/v)	
Flow Rate	1.0 mL/min	
Injection Volume	10 μL	
Column Temperature	30 °C	
Detection Wavelength	254 nm	

Procedure:

- Standard Preparation: Accurately weigh and dissolve a reference standard of dibenzyl oxalate in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution.
- Sample Preparation: Accurately weigh and dissolve the dibenzyl oxalate sample in the mobile phase to a concentration within the linear range of the assay.
- Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
- Calculation: Determine the purity of the sample by comparing the peak area of the dibenzyl
 oxalate in the sample chromatogram to the calibration curve generated from the standard
 solutions.

Certificate of Analysis (Representative Example)

A Certificate of Analysis (CoA) is a critical document that provides lot-specific quality control data. While actual CoAs should be obtained from the supplier, a representative example is provided below.



Test	Specification	Result	
Appearance	White to off-white crystalline powder	Conforms	
Identification (IR)	Conforms to reference spectrum	Conforms	
Melting Point	80 - 84 °C	81.5 °C	
Purity (HPLC)	≥ 99.0%	99.5%	
Individual Impurity	≤ 0.2%	0.15% (Benzyl alcohol)	
Total Impurities	≤ 0.5%	0.3%	
Loss on Drying	≤ 0.5%	0.1%	
Residue on Ignition	≤ 0.1%	0.05%	

Visualizations Synthesis and Purification Workflow



Synthesis Benzyl Alcohol + Oxalyl Chloride Reaction in Anhydrous Diethyl Ether with Triethylamine Filtration Aqueous Workup Solvent Evaporation Crude Dibenzyl Oxalate Purification Slow Cooling & Ice Bath

Synthesis and Purification of Dibenzyl Oxalate

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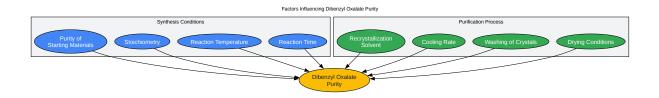
Washing with Cold 95% Ethanol

Vacuum Drying

Pure Dibenzyl Oxalate

Caption: Workflow for the synthesis and purification of dibenzyl oxalate.

Factors Affecting Dibenzyl Oxalate Purity



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Caption: Key factors that can influence the final purity of **dibenzyl oxalate**.

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References

- 1. electronicsandbooks.com [electronicsandbooks.com]
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